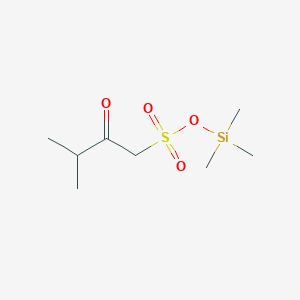
Trimethylsilyl 3-methyl-2-oxobutane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 3-methyl-2-oxobutane-1-sulfonate is an organosilicon compound characterized by the presence of a trimethylsilyl group. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and analytical chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 3-methyl-2-oxobutane-1-sulfonate typically involves the reaction of 3-methyl-2-oxobutane-1-sulfonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 3-methyl-2-oxobutane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water, the trimethylsilyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in aprotic solvents such as dichloromethane.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Major Products
Substitution Reactions: The major products depend on the substituent introduced. For example, reaction with a halide can produce a halogenated derivative.
Hydrolysis: The major product is 3-methyl-2-oxobutane-1-sulfonic acid.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 3-methyl-2-oxobutane-1-sulfonate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines during synthesis.
Biology: Utilized in the modification of biomolecules to enhance their stability and solubility.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which trimethylsilyl 3-methyl-2-oxobutane-1-sulfonate exerts its effects involves the formation of a stable trimethylsilyl group on the target molecule. This modification can protect reactive sites during chemical reactions, enhance the volatility of compounds for analytical techniques, and improve the solubility and stability of biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl Chloride: Used for silylation reactions but is more reactive and less stable than trimethylsilyl 3-methyl-2-oxobutane-1-sulfonate.
Trimethylsilyl Cyanide: Employed in nucleophilic addition reactions but has different reactivity and applications.
Trimethylsilyl Trifluoromethanesulfonate: A strong silylating agent used in organic synthesis but with different reaction conditions and products.
Uniqueness
This compound is unique due to its specific combination of a trimethylsilyl group with a sulfonate ester, providing a balance of stability and reactivity that is advantageous in various synthetic and analytical applications .
Eigenschaften
CAS-Nummer |
89056-08-6 |
|---|---|
Molekularformel |
C8H18O4SSi |
Molekulargewicht |
238.38 g/mol |
IUPAC-Name |
trimethylsilyl 3-methyl-2-oxobutane-1-sulfonate |
InChI |
InChI=1S/C8H18O4SSi/c1-7(2)8(9)6-13(10,11)12-14(3,4)5/h7H,6H2,1-5H3 |
InChI-Schlüssel |
QDGLFDWEMOSUOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)CS(=O)(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide](/img/structure/B14132974.png)
![4-Acetyl-2-[(4-methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14132990.png)

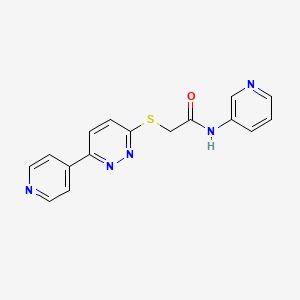

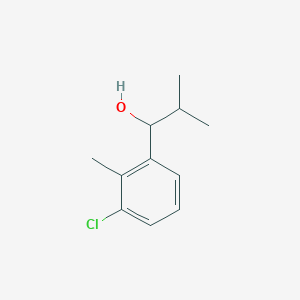
![N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B14133029.png)
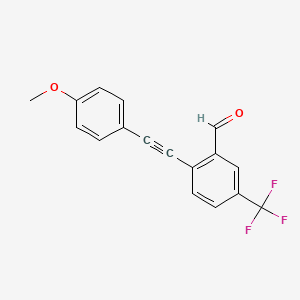
![(E)-N-(3-allyl-6-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14133038.png)

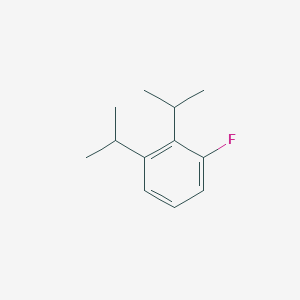

![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)

